molecular formula C15H18F2O3 B1325940 Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate CAS No. 898753-20-3

Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate

Cat. No. B1325940
M. Wt: 284.3 g/mol
InChI Key: LBDYCYRUMOHSHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate, also known as ethyl 7-(2,5-difluorophenyl)-7-hydroxyheptanoate, is an organic compound belonging to the class of oxoheptanoates. It is a colorless solid that is soluble in water and polar organic solvents. It has been used as a reagent in organic synthesis and is also used as an intermediate in the manufacture of pharmaceuticals. The compound has a wide range of applications in the laboratory, including in the synthesis of various organic compounds, as a catalyst for chemical reactions, and as a reagent for the detection of various compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate involves the reaction of ethyl 7-oxoheptanoate with 2,5-difluorobenzene in the presence of a suitable catalyst.

Starting Materials
Ethyl 7-oxoheptanoate, 2,5-difluorobenzene, Catalyst

Reaction
Step 1: Dissolve ethyl 7-oxoheptanoate and 2,5-difluorobenzene in a suitable solvent., Step 2: Add the catalyst to the reaction mixture and stir at a suitable temperature and time., Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography.

Scientific Research Applications

Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a reagent for the detection of various compounds. It has been used in the synthesis of various organic compounds, such as peptides, nucleosides, and heterocycles. It is also used in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and antivirals. Additionally, it has been used in the synthesis of various polymers and can be used as a protective group in peptide synthesis.

Mechanism Of Action

The mechanism of action of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate 7-(2,5-difluorophenyl)-7-oxoheptanoate is not fully understood. However, it is believed that the compound acts as a Lewis acid, forming a complex with the substrate and facilitating the reaction. The reaction is believed to involve the transfer of a proton from the substrate to the oxoheptanoate, resulting in the formation of a carbocation intermediate. The carbocation intermediate then undergoes a nucleophilic attack by the nucleophile, resulting in the formation of the desired product.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate 7-(2,5-difluorophenyl)-7-oxoheptanoate are not known. The compound is not known to be toxic and is not known to have any adverse effects on humans or animals. It is not known to have any effect on the human body or any biochemical pathways.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate 7-(2,5-difluorophenyl)-7-oxoheptanoate in laboratory experiments include its low cost, ease of use, and wide range of applications. The compound is relatively inexpensive and can be easily obtained from chemical suppliers. Additionally, it is easy to use and can be used in a variety of reactions and experiments. The main limitation of using Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate 7-(2,5-difluorophenyl)-7-oxoheptanoate in laboratory experiments is that it is a relatively new compound and its exact mechanism of action is not fully understood.

Future Directions

Future research on Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate 7-(2,5-difluorophenyl)-7-oxoheptanoate should focus on further elucidating its mechanism of action and its potential applications in the synthesis of various compounds. Additionally, research should focus on the use of the compound as a catalyst for various reactions and its potential use as a protective group in peptide synthesis. Additionally, research should focus on the potential toxicity of the compound and its potential adverse effects on humans and animals. Finally, research should focus on the potential use of the compound as an intermediate in the manufacture of various pharmaceuticals.

properties

IUPAC Name

ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2O3/c1-2-20-15(19)7-5-3-4-6-14(18)12-10-11(16)8-9-13(12)17/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDYCYRUMOHSHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645623
Record name Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate

CAS RN

898753-20-3
Record name Ethyl 2,5-difluoro-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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